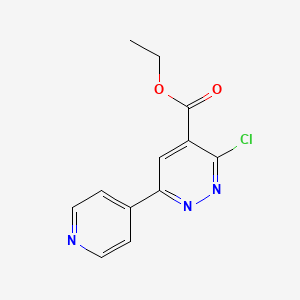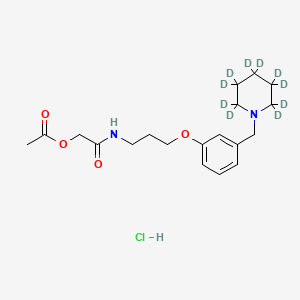
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization . One common method includes:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Functionalization: The benzimidazole derivative is further functionalized with benzyl and methyl groups under specific conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs high-yield, scalable processes. These methods may involve:
Catalytic Reactions: Utilizing metal catalysts such as copper or palladium to enhance reaction efficiency.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide stands out due to its specific structural features, such as the benzyl and methyl substitutions, which enhance its biological activity and stability compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C22H19N3O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(1-benzylbenzimidazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26) |
Clave InChI |
DWSCHFNVCGYPQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
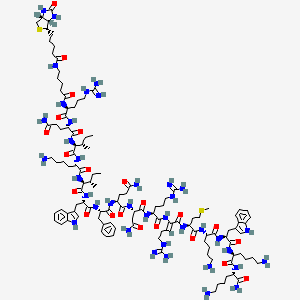
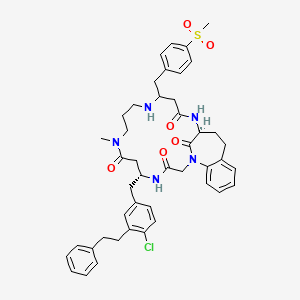

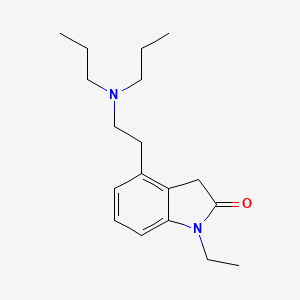
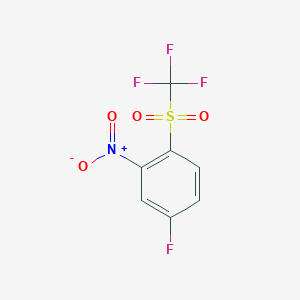

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
